molecular formula C33H33F3N4O3S B2913335 4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 422292-16-8

4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide

Cat. No.: B2913335
CAS No.: 422292-16-8
M. Wt: 622.71
InChI Key: SJGNCAPBYKBRAL-UHFFFAOYSA-N
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Description

4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups, including a trifluoromethyl group, a carbamoyl group, and a quinazolinone moiety, makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of radical trifluoromethylation to introduce the trifluoromethyl group . The reaction conditions typically involve the use of radical initiators and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of sulfanyl and quinazolinone groups makes it susceptible to oxidation reactions.

    Reduction: The carbamoyl group can undergo reduction under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound’s potential interactions with various biomolecules can be explored. Its quinazolinone moiety is known for its biological activity, which can be leveraged for the development of new drugs or bioactive compounds.

Medicine

The compound’s unique structure and functional groups make it a candidate for drug development. Its trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the quinazolinone moiety can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-({4-oxo-2-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and biological interactions. The presence of the trifluoromethyl group, in particular, sets it apart from other similar compounds, as it can significantly enhance the compound’s properties in various applications.

Properties

IUPAC Name

4-[[4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33F3N4O3S/c34-33(35,36)25-9-6-10-26(19-25)38-29(41)21-44-32-39-28-12-5-4-11-27(28)31(43)40(32)20-23-13-15-24(16-14-23)30(42)37-18-17-22-7-2-1-3-8-22/h1-12,19,23-24H,13-18,20-21H2,(H,37,42)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGNCAPBYKBRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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